REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[C:4]([NH:23][C:24]2[CH:29]=[C:28]([CH3:30])[CH:27]=[CH:26][N:25]=2)[C:5]2[N:10]([CH2:11][CH2:12][O:13][CH2:14][CH3:15])[N:9]=[C:8]([C:16]([NH:18][S:19]([CH3:22])(=[O:21])=[O:20])=[O:17])[C:6]=2[N:7]=1.[CH3:31][NH:32][CH2:33][CH3:34].C(N(C(C)C)C(C)C)C.[F-].[Cs+]>CS(C)=O>[CH2:14]([O:13][CH2:12][CH2:11][N:10]1[C:5]2[C:4]([NH:23][C:24]3[CH:29]=[C:28]([CH3:30])[CH:27]=[CH:26][N:25]=3)=[N:3][C:2]([N:32]([CH2:33][CH3:34])[CH3:31])=[N:7][C:6]=2[C:8]([C:16]([NH:18][S:19]([CH3:22])(=[O:21])=[O:20])=[O:17])=[N:9]1)[CH3:15] |f:3.4|
|
Name
|
chloro
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)C(=NN2CCOCC)C(=O)NS(=O)(=O)C)NC2=NC=CC(=C2)C
|
Name
|
|
Quantity
|
79 mg
|
Type
|
reactant
|
Smiles
|
CNCC
|
Name
|
|
Quantity
|
210 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
37 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate (10 mL) and water (10 mL)
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
WASH
|
Details
|
washed with water (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with dichloromethane:methanol 99:1 to 97:3
|
Type
|
CUSTOM
|
Details
|
The purified material was evaporated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCN1N=C(C=2N=C(N=C(C21)NC2=NC=CC(=C2)C)N(C)CC)C(=O)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 mg | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |